molecular formula C18H11BrN2 B171792 2-(4-Bromophenyl)-1,10-phenanthroline CAS No. 149054-39-7

2-(4-Bromophenyl)-1,10-phenanthroline

Cat. No. B171792
M. Wt: 335.2 g/mol
InChI Key: OATGRTIOGXDQQF-UHFFFAOYSA-N
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Patent
US09273002B2

Procedure details

A solution of 6.79 g (24 mmol) of 4-bromoiodobenzene in 100 mL of diethyl ether was cooled to −70° C., added with 14 mL (23.4 mmol) of n-butyllithium dropwise, and stirred for 30 min and further for 30 min after elevating the temperature to 0° C. The resulting solution was added dropwise to 100 mL of a diethyl ether solution of 3.60 g (20 mmol) of 1,10-phenanthroline at 0° C., and the mixture was stirred for 3 h. Ice water was added, an organic layer was separated, and an aqueous layer was extracted with dichloromethane (100 mL×2). The obtained organic layers were combined and dried over anhydrous sodium sulfate, followed by filtration. To a filtrate, 20 g of manganese dioxide was added, and the mixture was stirred for 30 min. Thereafter, 20 g of manganese dioxide was further added, and the mixture was stirred for one hour and allowed to stand at room temperature overnight. The reaction solution was filtered, and a filtrate was concentrated under reduced pressure and then purified by silica gel column chromatography to obtain 2.50 g (yield: 37%) of 2-(4′-bromophenyl)-1,10-phenanthroline as a yellow solid.
Quantity
6.79 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
14 mL
Type
reactant
Reaction Step Two
[Compound]
Name
Ice water
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
3.6 g
Type
reactant
Reaction Step Four
Quantity
100 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:7]=[CH:6][C:5](I)=[CH:4][CH:3]=1.C([Li])CCC.[N:14]1[C:27]2[C:18](=[CH:19][CH:20]=[C:21]3[C:26]=2[N:25]=[CH:24][CH:23]=[CH:22]3)[CH:17]=[CH:16][CH:15]=1>C(OCC)C>[Br:1][C:2]1[CH:7]=[CH:6][C:5]([C:24]2[CH:23]=[CH:22][C:21]3[C:26](=[C:27]4[C:18](=[CH:19][CH:20]=3)[CH:17]=[CH:16][CH:15]=[N:14]4)[N:25]=2)=[CH:4][CH:3]=1

Inputs

Step One
Name
Quantity
6.79 g
Type
reactant
Smiles
BrC1=CC=C(C=C1)I
Name
Quantity
100 mL
Type
solvent
Smiles
C(C)OCC
Step Two
Name
Quantity
14 mL
Type
reactant
Smiles
C(CCC)[Li]
Step Three
Name
Ice water
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Four
Name
Quantity
3.6 g
Type
reactant
Smiles
N1=CC=CC2=CC=C3C=CC=NC3=C12
Name
Quantity
100 mL
Type
solvent
Smiles
C(C)OCC

Conditions

Stirring
Type
CUSTOM
Details
stirred for 30 min and further for 30 min
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
to 0° C
STIRRING
Type
STIRRING
Details
the mixture was stirred for 3 h
Duration
3 h
CUSTOM
Type
CUSTOM
Details
an organic layer was separated
EXTRACTION
Type
EXTRACTION
Details
an aqueous layer was extracted with dichloromethane (100 mL×2)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous sodium sulfate
FILTRATION
Type
FILTRATION
Details
followed by filtration
ADDITION
Type
ADDITION
Details
To a filtrate, 20 g of manganese dioxide was added
STIRRING
Type
STIRRING
Details
the mixture was stirred for 30 min
Duration
30 min
ADDITION
Type
ADDITION
Details
Thereafter, 20 g of manganese dioxide was further added
STIRRING
Type
STIRRING
Details
the mixture was stirred for one hour
Duration
1 h
WAIT
Type
WAIT
Details
to stand at room temperature overnight
Duration
8 (± 8) h
FILTRATION
Type
FILTRATION
Details
The reaction solution was filtered
CONCENTRATION
Type
CONCENTRATION
Details
a filtrate was concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
purified by silica gel column chromatography

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
BrC1=CC=C(C=C1)C1=NC2=C3N=CC=CC3=CC=C2C=C1
Measurements
Type Value Analysis
AMOUNT: MASS 2.5 g
YIELD: PERCENTYIELD 37%
YIELD: CALCULATEDPERCENTYIELD 37.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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